molecular formula C9H15Cl2N3O2 B6283602 rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride CAS No. 2137719-25-4

rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride

Cat. No.: B6283602
CAS No.: 2137719-25-4
M. Wt: 268.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride is an intriguing chemical compound with significant potential in various scientific fields. This compound features a fused heterocyclic ring system, combining elements of oxadiazole and pyrrolidine, which are known for their versatility in medicinal and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride typically begins with the construction of the core heterocyclic system. Key synthetic steps may include:

  • Cyclization Reactions: : Utilizing appropriate precursors that contain both furan and pyrrolidine motifs.

  • Formation of Oxadiazole Ring: : Often achieved through cyclization of hydrazides with carbonyl compounds under acidic or basic conditions.

  • Dihydrochloride Formation: : Conversion to the dihydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial-scale production may employ continuous flow chemistry or batch processing to ensure the consistency and purity of the compound. Optimization of reaction conditions, such as temperature, pH, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions can occur at the nitrogen and oxygen centers, often producing more stable reduced forms.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions are possible, particularly at positions adjacent to heteroatoms.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids

  • Reducing Agents: : Sodium borohydride, hydrogen gas with a catalyst

  • Substitution Reagents: : Alkyl halides, acyl chlorides, ammonia, and amines

Major Products Formed

  • Oxidized Derivatives: : Products where the oxadiazole or pyrrolidine rings are modified.

  • Reduced Compounds: : Derivatives with hydrogenation at specific sites.

  • Substituted Compounds:

Scientific Research Applications

Chemistry

The unique structure of rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride makes it a valuable scaffold for designing novel molecules in medicinal chemistry.

Biology

In biological contexts, the compound is investigated for its potential as a molecular probe or intermediate in the synthesis of biologically active molecules.

Medicine

The compound exhibits promising pharmacological properties, making it a candidate for drug development, particularly in targeting specific pathways associated with various diseases.

Industry

In industrial applications, this compound can serve as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to alterations in biochemical pathways, ultimately affecting cellular functions. Detailed studies may reveal interactions with key proteins or nucleic acids, helping to elucidate its precise biological activities.

Comparison with Similar Compounds

Compared to other compounds with similar structures, rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride stands out due to its unique fused ring system and specific substitution pattern. Similar compounds include:

  • 2-[(3aR,6aR)-Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazole

  • 5-Methyl-1,3,4-oxadiazole derivatives

The uniqueness of this compound lies in its potential to interact with specific biological targets and its versatility in synthetic applications.

Properties

CAS No.

2137719-25-4

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.1

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.